molecular formula C15H15BrO2 B1339574 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene CAS No. 55667-12-4

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Cat. No. B1339574
CAS RN: 55667-12-4
M. Wt: 307.18 g/mol
InChI Key: JLKLAWVKJNTSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" is a brominated aromatic ether with potential relevance in organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated aromatic compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of bromine water or other brominating agents. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related derivatives has been shown to be strongly affected by the electronegativity of the benzyl substituent, leading to various brominated products . Similarly, the synthesis of a complex natural product involving brominated aryl methyl ethers was achieved through a multi-step process starting from a brominated phenylmethanol derivative . These studies suggest that the synthesis of "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" would likely involve careful consideration of the substituents' electronic effects and the choice of brominating conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be quite complex, as evidenced by the study of a 4H-benzo[h]chromene derivative, where the bromobenzene ring was found to be almost perpendicular to the fused-ring system . This indicates that in "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene," the presence of the bromomethyl group could similarly influence the overall molecular conformation and possibly the reactivity of the molecule.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . This suggests that "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" could potentially undergo similar transformations, leading to demethylated products or other derivatives through reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the light-emitting performance of a synthesized green light-emitting monomer was characterized by its UV-Vis and fluorescence spectra, with specific absorption and emission maxima . This implies that "2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene" may also exhibit distinct spectroscopic properties that could be useful in material science applications. Additionally, the crystal structure of a related compound revealed specific supramolecular interactions, which could inform the understanding of the solid-state properties of the compound .

Scientific Research Applications

Synthesis of Bioisosteric Colchicine Analogues

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is utilized in the synthesis of bioisosteric colchicine analogues. The compound is a key precursor in a six-step synthesis process that includes Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. This synthesis highlights its role in creating structurally complex organic molecules (Shishov et al., 2014).

Conversion in Aqueous Alkaline Solution

The conversion of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene in an aqueous alkaline solution under heat and pressure has been studied. This research supports the development of processes for producing liquid fuels from spent pulping liquors, demonstrating its potential in renewable energy applications (Alén, 1991).

Synthesis of Monomers for Liquid Crystals

The compound is involved in the synthesis of novel series of monomers used in the creation of liquid crystals. These monomers display properties like nematic liquid crystalline behavior, highlighting its importance in advanced materials science (Wang et al., 2000).

Catalysis in Fragrance Synthesis

In fragrance synthesis, 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene is used as a catalyst in coupling reactions to produce floral fragrances. This application underscores its role in the chemical industry, particularly in the synthesis of consumer products (Scrivanti et al., 2008).

Pyrolysis Mechanisms in Lignin Model Compounds

The pyrolysis of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene provides insight into the mechanisms of lignin pyrolysis. This research is significant for understanding the thermal degradation of lignin, which has implications for biofuel production and waste management (Kim et al., 2014).

Polymer Synthesis and Functionalization

The compound is instrumental in the synthesis of poly(phenyleneethynylene)s, where it is used for chemical reactivity and functionalization. This application is crucial in the field of polymer science for creating materials with specific properties (Wagner & Nuyken, 2003).

Solar Cell Performance Enhancement

In the context of solar energy, the compound has been evaluated for enhancing the performance of polymer solar cells. It serves as an electron acceptor, improving the efficiency and effectiveness of solar cells (Jin et al., 2016).

Catalysis in Solvent-Free Reactions

It is also used in a KHSO4-catalyzed process under solvent-free conditions, highlighting its role in green chemistry and environmentally friendly synthesis methods (Joshi et al., 2013).

properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKLAWVKJNTSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471502
Record name 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

CAS RN

55667-12-4
Record name 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55667-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Reactant of Route 2
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene

Citations

For This Compound
2
Citations
C Lanthier, H Payan, I Liparulo, B Hatat… - European Journal of …, 2019 - Elsevier
Facing the complexity of Alzheimer's disease (AD), it is now currently admitted that a therapeutic pleiotropic intervention is needed to alter its progression. Among the major hallmarks of …
Number of citations: 14 www.sciencedirect.com
EK Paulin - 2022 - researchspace.auckland.ac.nz
Lignans are a class of natural products that are defined by the linkage of two phenylpropane moieties through their C-8 carbons. Dibenzylbutyrolactone lignans are a structurally diverse …
Number of citations: 0 researchspace.auckland.ac.nz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.